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Compound of Interest

Compound Name: Dehydrocrenatine

Cat. No.: B045958 Get Quote

For researchers and drug development professionals, Dehydrocrenatine, a β-carboline

alkaloid, has demonstrated notable anti-cancer properties in a variety of cancer cell lines. This

guide provides a comparative overview of its effects, supported by experimental data, to

validate its potential as a therapeutic agent. The primary mechanisms of action include the

induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways.

Dehydrocrenatine has shown efficacy in liver, oral, and nasopharyngeal cancer cell lines. Its

anti-cancer activity is primarily attributed to its ability to induce programmed cell death

(apoptosis) and halt the cell division cycle, thereby inhibiting tumor growth. Furthermore, it has

been found to interfere with critical signaling cascades within cancer cells, namely the

JNK/MAPK and JAK/STAT pathways, which are often dysregulated in cancer.

Comparative Efficacy of Dehydrocrenatine
The cytotoxic effects of Dehydrocrenatine have been evaluated across several cancer cell

lines, demonstrating a dose-dependent inhibition of cell viability.
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Cell Line Cancer Type Key Findings

Huh-7 Hepatocellular Carcinoma

Significant reduction in cell

viability and colony formation.

[1][2][3]

Sk-hep-1 Hepatocellular Carcinoma
Dose-dependent decrease in

cell proliferation.[1][2]

SAS
Oral Squamous Cell

Carcinoma

Induction of apoptosis and cell

cycle arrest.

SCC-9
Oral Squamous Cell

Carcinoma

Inhibition of proliferation and

induction of apoptotic

pathways.

NPC-BM Nasopharyngeal Carcinoma

Reduced cell viability in a

dose- and time-dependent

manner.[4]

RPMI-2650 Nasopharyngeal Carcinoma

Reduced cell viability in a

dose- and time-dependent

manner.[4]

NPC-039 Nasopharyngeal Carcinoma

Induced approximately 23%

cell death at the highest

concentration.[4]

Induction of Apoptosis
Dehydrocrenatine triggers apoptosis through both the intrinsic (mitochondrial) and extrinsic

(death receptor) pathways. This is characterized by chromatin condensation, a hallmark of

apoptosis.[1]
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Cell Line Concentration Apoptotic Effects

Huh-7 20 μM
Significant induction of

chromatin condensation.[1]

Sk-hep-1 20 μM
Significant induction of

chromatin condensation.[1]

Cell Cycle Arrest
A key mechanism of Dehydrocrenatine's anti-proliferative effect is the induction of cell cycle

arrest, primarily at the G2/M phase. This prevents cancer cells from proceeding through mitosis

and proliferating.

Cell Line Concentration
% of Cells in G2/M Phase
(approx.)

Huh-7 20 μM ~45%

Sk-hep-1 20 μM ~40%

SAS 100 μM Significant increase

SCC-9 100 μM Significant increase

Modulation of Signaling Pathways
Dehydrocrenatine exerts its anti-cancer effects by targeting key signaling pathways that are

crucial for cancer cell survival and proliferation.

JNK/MAPK Signaling Pathway
Dehydrocrenatine has been shown to suppress the phosphorylation of JNK1/2, a key

component of the MAPK signaling pathway, which is involved in cell proliferation and survival.

[1][2][5] In some contexts, it can also enhance the phosphorylation of ERK, another MAPK

protein, to induce apoptosis.[4]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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